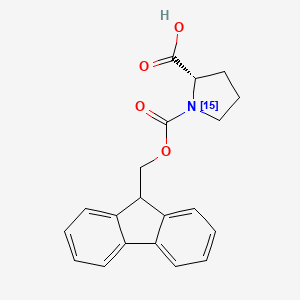

Fmoc-Pro-OH-15N

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C20H19NO4 |

|---|---|

分子量 |

338.4 g/mol |

IUPAC名 |

(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)(115N)azolidine-2-carboxylic acid |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18-10-5-11-21(18)20(24)25-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,23)/t18-/m0/s1/i21+1 |

InChIキー |

ZPGDWQNBZYOZTI-STBUMTBBSA-N |

異性体SMILES |

C1C[C@H]([15N](C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

正規SMILES |

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Fmoc-L-Proline-¹⁵N (Fmoc-Pro-OH-¹⁵N)

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to Fmoc-L-Proline-¹⁵N (Fmoc-Pro-OH-¹⁵N), a stable isotope-labeled amino acid crucial for advanced research in proteomics, structural biology, and drug development.

Core Properties of Fmoc-Pro-OH-¹⁵N

Fmoc-Pro-OH-¹⁵N is an N-α-Fmoc-protected form of L-proline where the nitrogen atom in the pyrrolidine (B122466) ring is the heavy isotope ¹⁵N. This isotopic labeling provides a distinct mass shift, enabling its use as an internal standard in quantitative mass spectrometry and as a specific probe in nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data Summary

The key physicochemical properties of Fmoc-Pro-OH-¹⁵N and its more heavily labeled analogue, Fmoc-Pro-OH-¹³C₅,¹⁵N, are summarized below for comparison. The properties of the unlabeled Fmoc-Pro-OH are also included as a baseline.

| Property | Fmoc-Pro-OH-¹⁵N | Fmoc-Pro-OH-¹³C₅,¹⁵N | Fmoc-Pro-OH (Unlabeled) | Source |

| Chemical Formula | C₂₀H₁₉¹⁵NO₄ | ¹³C₅C₁₅H₁₉¹⁵NO₄ | C₂₀H₁₉NO₄ | |

| Molecular Weight | ~338.36 g/mol | 343.33 g/mol | 337.4 g/mol | [1] |

| Isotopic Purity | ≥98 atom % ¹⁵N | ≥98 atom % ¹⁵N, ≥98 atom % ¹³C | N/A | [2] |

| Chemical Purity | ≥98% | ≥98% (CP) | ≥98% | |

| Mass Shift | M+1 | M+6 | N/A | |

| Appearance | White to off-white solid | White to off-white solid | White solid | |

| Melting Point | 117-118 °C (lit.) | 117-118 °C (lit.) | 117-118 °C (lit.) | |

| Storage Temperature | -20°C | -20°C | Store below +30°C | |

| Solubility | Soluble in DMF, NMP, Methanol | Soluble in DMF, NMP, Methanol | Soluble in DMF, NMP, Methanol |

Applications in Research and Development

The unique properties of Fmoc-Pro-OH-¹⁵N make it an invaluable tool in several advanced scientific applications:

-

Quantitative Proteomics (Mass Spectrometry): Peptides synthesized with Fmoc-Pro-OH-¹⁵N serve as ideal internal standards for the accurate quantification of their endogenous, unlabeled counterparts in complex biological samples like cell lysates. This is particularly useful in biomarker discovery and validation.

-

Structural Biology (NMR Spectroscopy): The ¹⁵N label allows for the use of heteronuclear NMR experiments, which helps in resolving spectral overlap, a common challenge in studying large proteins and protein complexes. The distinct chemical shifts of the ¹⁵N nucleus provide valuable constraints for structure calculation.

-

Protein Folding and Dynamics: Proline's unique cyclic structure plays a critical role in protein folding. Isotopic labeling of proline allows for detailed investigation of proline isomerization (cis/trans), which is often a rate-limiting step in protein folding.

-

Drug Development: Understanding the binding interface between a peptide ligand and its protein target is crucial for rational drug design. Isotopic labeling at a proline residue involved in the interaction can provide detailed information about the binding site and conformational changes upon binding.

Experimental Protocols

The primary application of Fmoc-Pro-OH-¹⁵N is in Fmoc-based solid-phase peptide synthesis (SPPS) to generate site-specifically labeled peptides.

General Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for incorporating Fmoc-Pro-OH-¹⁵N into a peptide sequence using manual SPPS. This protocol can be adapted for automated peptide synthesizers.

Detailed Protocol for Site-Specific Incorporation of Fmoc-Pro-OH-¹⁵N

This protocol describes the manual Fmoc/tBu-based solid-phase synthesis of a peptide with site-specific incorporation of Fmoc-Pro-OH-¹⁵N.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5-10 minutes to remove the Fmoc protecting group.

-

Drain the solution and repeat the piperidine treatment once more.

-

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

-

Coupling of Fmoc-Pro-OH-¹⁵N:

-

In a separate vessel, dissolve Fmoc-Pro-OH-¹⁵N (3-5 equivalents relative to resin loading) and a coupling activator like OxymaPure (3-5 equivalents) in DMF.

-

Add a coupling reagent such as N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes. For isotopically labeled amino acids, a more potent coupling reagent like HATU may be used to ensure high efficiency.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction: Perform a Kaiser test to check for complete coupling. Proline does not give a positive (blue) result with the Kaiser test; an isatin (B1672199) test can be used instead. If the coupling is incomplete, the coupling step can be repeated.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection. The peptide is then cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and isotopic incorporation are confirmed by mass spectrometry.

Signaling Pathway and Interaction Studies

Peptides synthesized with Fmoc-Pro-OH-¹⁵N are powerful tools for investigating cellular signaling pathways. For instance, many kinases recognize proline-rich motifs. A ¹⁵N-labeled peptide can be used as a substrate in a kinase assay to quantify kinase activity.

Workflow for a Kinase Assay Using a Labeled Peptide Substrate

This workflow demonstrates how a peptide containing a ¹⁵N-labeled proline can be synthesized and used as a substrate to measure kinase activity in a cell lysate. The incorporation of the heavy isotope allows for precise detection and quantification of the phosphorylated peptide by mass spectrometry.

Conclusion

Fmoc-Pro-OH-¹⁵N is a versatile and powerful reagent for the synthesis of isotopically labeled peptides. These labeled peptides are indispensable tools for quantitative proteomics, structural biology, and the detailed investigation of cellular processes, making them crucial for both fundamental research and therapeutic development.

References

An In-depth Technical Guide to the Applications of 15N-Labeled Proline in Peptide Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the critical role of 15N-labeled proline in modern peptide and protein research. It details its application in advanced analytical techniques, presents quantitative data, and offers experimental protocols to facilitate the integration of these methods into research and development workflows.

Introduction: The Unique Role of Proline and Isotopic Labeling

Proline is a unique proteinogenic amino acid due to its secondary amine, where the side chain forms a rigid pyrrolidine (B122466) ring with the backbone nitrogen. This structure imposes significant conformational constraints on the peptide backbone, influencing protein folding, stability, and molecular interactions.[1][2] Glycine and proline residues are frequently found in the turn and loop structures of proteins and are considered important for the early stages of chain compaction during folding.[1]

To study the intricate details of proline-containing peptides—from their structure and dynamics to their metabolic fate—researchers rely on stable isotope labeling.[3] The incorporation of the heavy nitrogen isotope, ¹⁵N, into proline (L-Proline-¹⁵N) provides a powerful, non-invasive probe for a variety of analytical techniques.[4] This guide explores the synthesis and key applications of ¹⁵N-labeled proline in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in vivo metabolic studies, providing a technical framework for its use in research and drug development.

Synthesis and Incorporation of ¹⁵N-Labeled Proline

The journey of a ¹⁵N-labeled proline from a simple precursor to its final place in a peptide involves chemical synthesis and controlled incorporation.

Chemical Synthesis of ¹⁵N-Proline

Gram-scale synthesis of ¹⁵N-L-proline is achievable with high yields from correspondingly labeled L-glutamic acid. The process involves the ring closure of L-glutamic acid to form L-5-oxoproline, followed by a selective reduction of the amide function. This established synthetic route makes ¹⁵N-labeled proline readily available for subsequent use in peptide synthesis.

Incorporation into Peptides

Solid-Phase Peptide Synthesis (SPPS): The most common method for creating peptides with a ¹⁵N-proline at a specific position is SPPS, typically using the Fmoc/tBu strategy. In this process, an Fmoc-protected ¹⁵N-labeled proline building block (e.g., L-PROLINE-N-FMOC (¹⁵N)) is coupled to the growing peptide chain on a solid resin support. The availability of various isotope-labeled protected amino acids provides researchers with the flexibility to design experiments with specific labeling patterns.

Metabolic Labeling: For studies requiring uniform labeling of all proline residues, or the entire proteome, metabolic labeling is employed. In this approach, cells or organisms are cultured in a medium where the standard nitrogen source is replaced with a ¹⁵N-enriched source (e.g., ¹⁵NH₄Cl). The organism then incorporates the heavy isotope into all newly synthesized amino acids and proteins. This method is powerful for quantitative proteomics, as it ensures every protein is enriched with the heavy isotope.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the three-dimensional structure and dynamics of peptides and proteins in solution. ¹⁵N labeling is fundamental to many multidimensional NMR experiments.

The Proline Challenge in Conventional NMR

Standard 2D NMR experiments like the ¹H-¹⁵N HSQC, which are workhorses for protein analysis, rely on detecting the correlation between a backbone nitrogen and its attached amide proton. Proline's unique secondary amine structure means it lacks an amide proton, rendering it "invisible" in these standard experiments. This can lead to gaps in resonance assignments and incomplete structural information.

Specialized NMR Experiments for Proline

To overcome this limitation, specialized NMR pulse sequences have been developed. A novel experiment allows for the sequential assignment of proline residues by correlating the Cδ and Cα chemical shifts of a ¹³C/¹⁵N-labeled proline with the Hα chemical shift of the preceding residue. This technique is particularly valuable for assigning connectivities in challenging poly-proline stretches, which are intractable with standard triple-resonance experiments.

Furthermore, because the ¹⁵N chemical shifts of imino acids like proline fall in a well-isolated spectral region, band-selective ¹⁵N pulses can be used to specifically target and excite proline nitrogens, reducing spectral overlap and simplifying analysis, especially in intrinsically disordered proteins (IDPs) which are often proline-rich.

Caption: Conceptual workflow for proline-specific NMR assignment.

Studying Cis/Trans Isomerism

The peptide bond preceding a proline residue (X-Pro bond) can exist in either a cis or trans conformation, a phenomenon that is critical for protein folding and function. ¹⁵N-NMR is highly sensitive to this isomerism, often showing distinct signals for the cis and trans states. By using selective ¹⁵N-labeling of proline or adjacent residues, researchers can unambiguously assign these signals and determine the equilibrium between the two isomers.

Table 1: Comparative Isotope Enrichment and Mass Shifts for Fmoc-Protected Amino Acids This table provides a comparative overview of L-PROLINE-N-FMOC (¹⁵N) alongside other isotope-labeled protected amino acids, highlighting their specific isotopic enrichments and mass shifts.

| Catalog No. | Description | Mass Shift from Unlabeled (Da) |

| NLM-3906-0.25 | L-Proline-N-FMOC (¹⁵N, 98%) | +1 |

| CNLM-4347-H | L-Proline-N-FMOC (¹³C₅, 99%; ¹⁵N, 97-99%) | +6 |

| NLM-614 | L-Alanine-N-FMOC (¹⁵N, 98%) | +1 |

| CNLM-4355-H | L-Alanine-N-FMOC (¹³C₃, 99%; ¹⁵N, 99%) | +4 |

| NLM-694 | Glycine-N-FMOC (¹⁵N, 98%) | +1 |

| Data sourced from Vulcanchem. |

Applications in Mass Spectrometry (MS)

Mass spectrometry is indispensable for identifying and quantifying peptides and proteins. ¹⁵N-labeling is a cornerstone of quantitative proteomics.

Quantitative Proteomics

Stable isotope labeling allows for accurate relative and absolute quantification of peptides. In a typical experiment, two cell populations are grown, one with normal (¹⁴N) media and the other with ¹⁵N-enriched media. The samples are mixed at an early stage, minimizing preparative and analytical variability. After protein extraction and digestion, the chemically identical but isotopically distinct peptide pairs are analyzed by LC-MS. The mass spectrometer distinguishes the "light" (¹⁴N) and "heavy" (¹⁵N) peptides based on their mass difference, and the ratio of their signal intensities reflects their relative abundance in the original samples.

Caption: Workflow for quantitative proteomics using ¹⁵N metabolic labeling.

Enhanced Peptide and Protein Identification

The mass difference between ¹⁵N-labeled and unlabeled peptides is directly proportional to the number of nitrogen atoms in the peptide. This information can be used as an additional filter to improve the accuracy of database searches for protein identification. By generating a "2D mass spectrum" where each m/z value is associated with a nitrogen count, this method can confirm protein identifications and even identify peptides from low-quality MS/MS spectra that would otherwise be ambiguous.

Parallel Reaction Monitoring (PRM)

Combining ¹⁵N labeling with targeted mass spectrometry techniques like Parallel Reaction Monitoring (PRM) further improves quantification. In PRM, a predetermined list of peptide ions is specifically targeted for fragmentation and analysis. This targeted approach ensures that peptides of interest are consistently measured across different samples, avoiding the missing value problem common in data-dependent acquisition and leading to more reliable quantification, especially for low-abundance proteins.

Table 2: Representative ¹⁵N Enrichment Levels in Metabolic Labeling Studies This table shows typical enrichment levels achieved in different tissues and organisms using a ¹⁵N-enriched diet or medium. High enrichment is crucial for accurate quantification.

| Organism/System | Tissue/Fraction | ¹⁵N Enrichment (%) | Labeling Protocol |

| Rat (Protocol 1) | Skeletal Muscle | 76.1 ± 4.7 | One generation labeling |

| Rat (Protocol 2) | Skeletal Muscle | 95.9 ± 2.6 | Two generation labeling |

| Rat (Protocol 2) | Brain (p45) | 95.0 | Two generation labeling |

| Chlamydomonas | Whole Cell Amino Acids | 93.4 - 99.0 | Three subcultures in ¹⁵N-TAP |

| Data compiled from McClatchy et al., 2007 and Work et al., 2014. |

Applications in Metabolic and In Vivo Studies

¹⁵N-labeled proline serves as an excellent tracer for studying protein metabolism and turnover in living organisms.

Tracing Protein Biosynthesis

By administering a single oral dose of ¹⁵N-proline, researchers can monitor its appearance in the bloodstream, its incorporation into tissue proteins, and its eventual clearance. A comparative study in rabbits demonstrated that L-¹⁵N-proline was a more effective tracer for studying skin protein metabolism than L-(1-¹³C)-leucine, showing more rapid and extensive incorporation into skin proteins. This non-invasive approach provides critical insights into the dynamics of protein synthesis in specific tissues.

Caption: Principle of in vivo metabolic tracing with ¹⁵N-proline.

Table 3: In Vivo Tracer Kinetics of ¹⁵N-Proline vs. ¹³C-Leucine in Rabbits

| Tracer | Time to Appearance in Blood | Time to Incorporation in Skin Proteins | Clearance Time from Blood | Relative Incorporation |

| L-¹⁵N-Proline | Within 15 min | Within 15 min | ~8 hours | Higher |

| L-(1-¹³C)-Leucine | Within 15 min | Within 15 min | ~8 hours | Lower |

| Data from van den Bogaard et al., 2007. |

Experimental Protocols

Protocol: Solid-Phase Peptide Synthesis of a ¹⁵N-Proline Peptide

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled proline residue using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-Proline(¹⁵N))

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection Solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Kaiser Test Kit

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add the 20% piperidine solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

-

Kaiser Test: Perform a Kaiser test to confirm the complete deprotection (a positive test shows a blue color, indicating a free primary amine).

-

Amino Acid Coupling:

-

Dissolve the desired Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

For the specific step of adding ¹⁵N-proline, use Fmoc-L-Proline(¹⁵N).

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Repeat Cycle: Repeat steps 2-6 for each amino acid in the peptide sequence.

-

Cleavage and Final Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours.

-

Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether. Centrifuge to pellet the peptide.

-

Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Verification: Confirm the mass of the final peptide using Mass Spectrometry to verify the incorporation of the ¹⁵N label.

Protocol: Quantitative Analysis via ¹⁵N Metabolic Labeling and LC-MS

This protocol provides a general workflow for a quantitative proteomics experiment.

Materials:

-

Cell culture media (e.g., DMEM)

-

"Light" nitrogen source (e.g., ¹⁴N Ammonium Chloride)

-

"Heavy" nitrogen source (e.g., ¹⁵N Ammonium Chloride, >98% enrichment)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Trypsin (sequencing grade)

-

LC-MS/MS system (e.g., Orbitrap mass spectrometer)

-

Quantification software (e.g., Protein Prospector, Skyline)

Procedure:

-

Cell Culture: Grow two separate populations of cells for several passages. One in "light" medium and one in "heavy" medium to achieve >95% isotopic incorporation.

-

Sample Mixing: Harvest and count cells from both populations. Mix them in a precise 1:1 ratio.

-

Protein Extraction: Lyse the combined cell pellet using the lysis buffer. Quantify the total protein concentration (e.g., BCA assay).

-

Protein Digestion: Denature, reduce, and alkylate the proteins. Digest the protein mixture into peptides overnight using trypsin.

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer.

-

Acquire data in either data-dependent mode (for discovery) or a targeted mode like PRM (for specific proteins).

-

-

Data Analysis:

-

Use software to identify peptides and proteins from the MS/MS spectra.

-

The software will identify "light" and "heavy" peptide pairs based on their mass shift.

-

Calculate the intensity ratio (Heavy/Light) for each peptide pair.

-

Combine peptide ratios to determine the relative abundance ratio for each identified protein. Adjust ratios based on the actual labeling efficiency if it is less than 100%.

-

Conclusion

¹⁵N-labeled proline is an indispensable tool in modern peptide science. Its applications extend from the atomic-level resolution of peptide structure and dynamics via NMR to the precise, large-scale quantification of proteomes by mass spectrometry. Furthermore, its use as an in vivo tracer provides invaluable data on the metabolic fate of peptides and proteins in complex biological systems. The methodologies and protocols outlined in this guide demonstrate the versatility and power of ¹⁵N-proline, establishing it as a key component in the toolkit of researchers in structural biology, proteomics, and drug discovery.

References

The Pivotal Role of Fmoc-Pro-OH-¹⁵N in Unraveling Protein Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of ¹⁵N-labeled N-α-(9-fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH-¹⁵N) in the intricate process of protein structure determination. The unique structural properties of proline, combined with the specific introduction of the stable ¹⁵N isotope, provide researchers with a powerful tool to dissect protein conformation, dynamics, and interactions at an atomic level. This guide will delve into the core applications of Fmoc-Pro-OH-¹⁵N, detailing the experimental protocols that underpin its use and presenting quantitative data and visual workflows to facilitate a comprehensive understanding.

Core Applications in Structural Biology

Fmoc-Pro-OH-¹⁵N is a cornerstone reagent for two primary analytical techniques in structural biology: Solid-Phase Peptide Synthesis (SPPS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The strategic incorporation of ¹⁵N-labeled proline into a peptide or protein of interest provides a specific spectroscopic handle to probe its structure and function.

-

Solid-Phase Peptide Synthesis (SPPS): Fmoc-Pro-OH-¹⁵N serves as a building block for the chemical synthesis of peptides and small proteins. The Fmoc protecting group allows for the controlled, stepwise addition of amino acids to a solid support. The incorporation of ¹⁵N-proline at specific sites is crucial for subsequent analysis by mass spectrometry and NMR spectroscopy.[1][2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N nucleus is NMR-active, and its introduction into proline residues offers significant advantages for protein structure determination.[2][3] Proline's unique imino acid structure means it lacks an amide proton, rendering it invisible in standard ¹H-¹⁵N correlation NMR experiments.[4] However, specialized NMR techniques can exploit the ¹⁵N nucleus of proline to gain valuable structural insights. The distinct chemical shift of the ¹⁵N in proline provides a sensitive probe of the local chemical environment and conformation.

-

Quantitative Proteomics (Mass Spectrometry): Peptides synthesized with Fmoc-Pro-OH-¹⁵N can serve as heavy-labeled internal standards for the accurate quantification of their endogenous, unlabeled counterparts in complex biological samples using mass spectrometry. The precise mass shift introduced by the ¹⁵N isotope allows for clear differentiation and measurement.

Quantitative Data

The utility of Fmoc-Pro-OH-¹⁵N is underpinned by its well-defined physicochemical properties. The following tables summarize key quantitative data for both the ¹⁵N-labeled and the more commonly documented dual-labeled (¹³C₅, ¹⁵N) versions, which share similar applications in structural biology.

| Property | Value (Fmoc-Pro-OH-¹⁵N) | Source |

| Molecular Formula | C₂₀H₁₉¹⁵NO₄ | --INVALID-LINK-- |

| Molecular Weight | 338.37 g/mol | Vulcanchem |

| Isotopic Purity | 98 atom % ¹⁵N | Eurisotop |

| Mass Shift from Unlabeled | +1 Da | Vulcanchem |

| Property | Value (Fmoc-Pro-OH-¹³C₅,¹⁵N) | Source |

| Molecular Formula | ¹³C₅C₁₅H₁₉¹⁵NO₄ | CIL |

| Molecular Weight | 343.33 g/mol | CIL |

| Isotopic Purity | 99 atom % ¹³C, 97-99 atom % ¹⁵N | CIL |

| Mass Shift from Unlabeled | +6 Da | Sigma-Aldrich |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Proline Labeled Peptide

This protocol outlines the manual Fmoc-based synthesis of a peptide containing a ¹⁵N-labeled proline residue.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-Pro-OH-¹⁵N

-

Other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for unlabeled amino acids):

-

Dissolve the Fmoc-amino acid (4 equivalents) and a coupling agent like HBTU (4 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

-

Coupling of Fmoc-Pro-OH-¹⁵N:

-

Follow the same procedure as in step 3, using Fmoc-Pro-OH-¹⁵N as the amino acid. Due to the steric hindrance of proline, a more potent coupling reagent like HATU may be beneficial for optimal efficiency.

-

-

Washing: After each coupling step, wash the resin with DMF to remove excess reagents.

-

Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold ether and dry under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

-

Protein Structure Determination by NMR Spectroscopy

This protocol provides a general workflow for determining the structure of a protein containing a ¹⁵N-labeled proline.

Procedure:

-

Sample Preparation:

-

Express and purify the protein with uniform ¹⁵N labeling or site-specific ¹⁵N-proline labeling. Uniform labeling is typically achieved by growing bacteria in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. Site-specific labeling is achieved through SPPS as described above.

-

Dissolve the purified, labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O).

-

-

NMR Data Acquisition:

-

Backbone Resonance Assignment: Acquire a suite of heteronuclear NMR experiments to assign the backbone resonances. Since proline lacks an amide proton, standard HN-detected experiments will not show signals for proline itself.

-

2D ¹H-¹⁵N HSQC: This spectrum provides a fingerprint of the protein, with one peak for each non-proline amino acid residue.

-

3D Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): These experiments correlate the amide proton and nitrogen with the α- and β-carbon chemical shifts of the same and preceding residues, forming the basis for sequential backbone assignment.

-

-

Proline-Specific Assignment: Acquire specialized NMR experiments to assign the proline residues.

-

Proline-selective experiments: These experiments are designed to specifically detect correlations involving the ¹⁵N and ¹³C nuclei of proline residues, overcoming the limitation of the missing amide proton. A notable experiment correlates the Cδ and Cα chemical shifts of proline with the Hα of the preceding residue.

-

-

Structural Restraint Collection:

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire 3D and 4D ¹⁵N-edited and ¹³C-edited NOESY experiments to obtain through-space distance restraints between protons that are close in space (< 5 Å).

-

Torsion Angle Restraints: Use chemical shift values (¹³Cα, ¹³Cβ, ¹³C', Hα, ¹⁵N) to predict backbone dihedral angles (φ, ψ).

-

-

-

Structure Calculation and Refinement:

-

Use the collected distance and torsion angle restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH).

-

Generate an ensemble of structures that satisfy the experimental restraints.

-

Refine the structures in a water box using molecular dynamics simulations.

-

-

Structure Validation:

-

Assess the quality of the calculated structures using programs like PROCHECK to evaluate stereochemical parameters.

-

Visualizations

Experimental Workflow for Protein Structure Determination by NMR

Caption: Workflow for protein structure determination using ¹⁵N-labeled proline.

Probing Protein-Protein Interactions: SH3 Domain and Proline-Rich Motif

Proline-rich motifs are prevalent in signaling proteins and often serve as recognition sites for other proteins, particularly those containing Src Homology 3 (SH3) domains. The incorporation of ¹⁵N-proline into a proline-rich peptide allows for detailed NMR studies of these crucial interactions.

Caption: Probing SH3 domain interaction with a ¹⁵N-labeled proline-rich motif.

The Challenge of Proline Isomerization

The peptide bond preceding a proline residue can exist in either a cis or trans conformation. The interconversion between these two states can be a slow process and is often a rate-limiting step in protein folding. The ¹⁵N chemical shift of proline is sensitive to the cis/trans isomerization state, making ¹⁵N-labeled proline an invaluable tool for studying this dynamic process and its impact on protein structure and function.

Caption: Cis-trans isomerization of the X-Pro peptide bond.

Conclusion

Fmoc-Pro-OH-¹⁵N is an indispensable reagent for modern structural biology. Its application in solid-phase peptide synthesis enables the precise incorporation of a ¹⁵N label into proline residues. This isotopic label serves as a powerful probe in NMR spectroscopy, facilitating the assignment of proline-rich regions, the characterization of protein dynamics such as cis/trans isomerization, and the detailed investigation of protein-protein interactions that are fundamental to cellular signaling and drug development. The methodologies and data presented in this guide underscore the profound impact of Fmoc-Pro-OH-¹⁵N on our ability to elucidate the complex three-dimensional structures of proteins.

References

Understanding Isotopic Labeling with Fmoc-Pro-OH-¹⁵N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise and demanding fields of biochemical and biomedical research, the ability to accurately track, quantify, and characterize peptides and proteins is paramount. Isotopic labeling has emerged as an indispensable tool, and among the array of available labeled compounds, N-α-(9-Fluorenylmethoxycarbonyl)-L-proline, specifically labeled with Nitrogen-15 (Fmoc-Pro-OH-¹⁵N), offers a powerful solution for a variety of advanced applications. This technical guide provides a comprehensive overview of the use of Fmoc-Pro-OH-¹⁵N, often in conjunction with Carbon-13 labeling (Fmoc-Pro-OH-¹³C₅,¹⁵N), in peptide synthesis and its subsequent applications in quantitative proteomics and structural biology.

Proline's unique cyclic structure critically influences protein folding and molecular recognition, making isotopically labeled proline an invaluable asset for investigating protein-protein interactions, especially those involving proline-rich motifs.[1] The incorporation of stable isotopes like ¹⁵N provides a distinct mass shift, enabling precise quantification by mass spectrometry (MS) and serving as a specific probe in Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural and dynamic studies.[1][2] This guide will delve into the properties of this labeled amino acid, provide detailed experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and explore its application in key research areas.

Core Properties of Isotopically Labeled Fmoc-Pro-OH

The successful application of Fmoc-Pro-OH-¹⁵N hinges on understanding its fundamental properties. The primary alteration is the increase in molecular weight due to the incorporation of the heavier ¹⁵N isotope. When combined with ¹³C labeling, this mass shift becomes even more pronounced, facilitating clearer differentiation from its unlabeled counterpart in mass spectrometry.

Table 1: Key Properties of Fmoc-Pro-OH-¹³C₅,¹⁵N

| Property | Value |

| Chemical Formula | ¹³C₅C₁₅H₁₉¹⁵NO₄ |

| Molecular Weight | 343.33 g/mol |

| Isotopic Purity | 98 atom % ¹⁵N; 98 atom % ¹³C |

| Mass Shift (vs. unlabeled) | M+6 |

| Appearance | Solid |

| Purity | ≥98% |

| Melting Point | 117-118 °C |

| Storage Temperature | -20°C |

Data sourced from BenchChem Application Notes.[2]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-Pro-OH-¹⁵N into a peptide sequence is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol outlines the general steps for manual synthesis, which can be adapted for automated synthesizers.[2]

Materials and Reagents

-

Fmoc-Pro-OH-¹⁵N (or Fmoc-Pro-OH-¹³C₅,¹⁵N)

-

Standard Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., Trifluoroacetic acid, water, triisopropylsilane)

Step-by-Step Protocol

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and shake for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and shake for 15 minutes to ensure complete removal of the Fmoc group.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Site-Specific Isotopic Labeling):

-

Dissolve 4 equivalents of Fmoc-Pro-OH-¹⁵N and 4 equivalents of a suitable activator (e.g., OxymaPure® or HOBt) in DMF.

-

Add 4 equivalents of a carbodiimide (B86325) (e.g., DIC) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), the coupling step should be repeated.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Peptide Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

-

Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, and then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Coupling Efficiency

The coupling of proline residues can be challenging due to steric hindrance. However, the isotopic labeling in Fmoc-Pro-OH-¹⁵N is not expected to significantly alter its chemical reactivity or coupling efficiency compared to its unlabeled form. The choice of coupling reagent is critical for achieving high yields, especially for difficult sequences.

Table 2: Common Coupling Reagents and Their General Effectiveness in Fmoc-SPPS

| Coupling Reagent | Activator/Base | General Efficiency | Notes |

| HBTU | HOBt/DIPEA | >99% | One of the most common and effective coupling reagents. |

| HATU | HOAt/DIPEA | >99.5% | Generally more efficient than HBTU, especially for sterically hindered amino acids. Recommended for labeled proline. |

Applications in Research and Drug Development

Peptides synthesized with Fmoc-Pro-OH-¹⁵N are powerful tools in various research areas, most notably in quantitative proteomics and structural biology.

Quantitative Proteomics using Mass Spectrometry

Isotopically labeled peptides serve as ideal internal standards for the accurate quantification of proteins in complex biological samples like cell lysates. The known mass difference between the labeled standard and the endogenous, unlabeled peptide allows for precise ratiometric measurement.

Workflow for a Kinase Assay using a Labeled Peptide Substrate:

Many kinases recognize proline-rich motifs. A synthetic peptide containing ¹⁵N-labeled proline can be used as a substrate to measure kinase activity. The phosphorylation of this peptide can be monitored by mass spectrometry, allowing for the quantification of kinase activity.

Caption: Workflow for a kinase assay using a labeled peptide substrate.

Structural Biology using NMR Spectroscopy

Site-specific isotopic labeling is a powerful technique for elucidating the structure, dynamics, and interactions of peptides and proteins using NMR spectroscopy. The ¹⁵N nucleus has a nuclear spin of one-half, which provides advantages for NMR such as narrower line widths compared to the more abundant ¹⁴N.

Incorporating ¹⁵N-labeled proline residues serves as a specific probe to:

-

Determine 3D Structures: The distinct chemical shifts of ¹⁵N nuclei provide valuable constraints for structure calculation.

-

Study Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled sites can provide insights into protein dynamics on a wide range of timescales.

-

Investigate Protein Folding: Proline isomerization is often a rate-limiting step in protein folding. ¹⁵N-labeling allows for the detailed study of this process.

-

Map Binding Interfaces: Isotopic labeling at a proline residue involved in a protein-protein interaction can provide detailed information about the binding site and conformational changes upon binding.

Logical Flow for NMR-based Structural Analysis:

Caption: Logical workflow for NMR-based analysis of an ¹⁵N-labeled peptide.

Table 3: Typical NMR Data for ¹³C,¹⁵N-Labeled Proline

| Nucleus | Typical Chemical Shift (ppm) |

| ¹⁵N | ~135 |

| ¹³Cα | ~63 |

| ¹³Cβ | ~32 |

| ¹³Cγ | ~27 |

| ¹³Cδ | ~50 |

| ¹³C' (carbonyl) | ~176 |

Note: Chemical shifts are sensitive to the local chemical environment and conformation.

Conclusion

Fmoc-Pro-OH-¹⁵N is a versatile and powerful reagent for the synthesis of isotopically labeled peptides. Its application in solid-phase peptide synthesis is straightforward, following established protocols. The resulting labeled peptides are invaluable tools for quantitative proteomics, enabling precise protein quantification, and for structural biology, providing detailed insights into protein structure, dynamics, and interactions. For researchers, scientists, and drug development professionals, the use of Fmoc-Pro-OH-¹⁵N opens up sophisticated avenues of investigation, contributing to a deeper understanding of complex biological systems and accelerating the development of novel therapeutics.

References

Harnessing Fmoc-Pro-OH-¹⁵N for High-Resolution Analysis of Protein-Protein Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Fmoc-L-Proline-¹⁵N (Fmoc-Pro-OH-¹⁵N), a stable isotope-labeled amino acid, as a powerful tool for the detailed investigation of protein-protein interactions (PPIs). Proline-rich motifs (PRMs) are central to numerous signaling pathways, acting as docking sites for modular protein domains like SH3 and WW, and regulating processes such as cytoskeletal dynamics through proteins like profilin. The site-specific incorporation of ¹⁵N-labeled proline into synthetic peptides allows for high-sensitivity detection by Nuclear Magnetic Resonance (NMR) spectroscopy, enabling precise mapping of binding interfaces and quantification of interaction affinities. This guide details the synthesis of these labeled peptides, their application in NMR-based interaction studies, and the biological contexts where this technique is most impactful.

Core Concepts: The Central Role of Proline in Protein Interactions

Proline's unique cyclic structure imposes significant conformational constraints on the polypeptide backbone, making it a critical residue in protein folding and molecular recognition.[1] Proline-rich motifs are recognized by a variety of protein domains, forming the basis of numerous cellular signaling and regulatory networks.

-

SH3 Domains (Src Homology 3): These are small protein domains of about 60 amino acids that typically bind to proline-rich sequences containing a core PxxP motif.[2][3] They are integral components of signaling pathways involved in cell growth, differentiation, and trafficking, often acting as adaptors to link different proteins in a complex.[4] The interaction is characterized by the insertion of the proline-rich ligand into a hydrophobic pocket on the SH3 domain surface.[2]

-

WW Domains: Named for two conserved tryptophan (W) residues, these domains are approximately 35-40 amino acids long and recognize proline-rich sequences, most commonly the PPxY motif.[5][6][7] WW domains are found in a wide range of proteins involved in processes like transcription, RNA processing, and cytoskeletal regulation, and their interactions can be regulated by phosphorylation.[5][8]

-

Profilin: This is a key regulator of actin polymerization, a fundamental process in cell motility, morphogenesis, and division. Profilin binds to actin monomers and also to proline-rich sequences, particularly poly-L-proline (PLP) helices.[9][10] This dual-binding ability allows profilin to localize actin monomers to specific sites of cytoskeletal rearrangement, guided by proteins that contain proline-rich tracks.[11]

Synthesis of ¹⁵N-Labeled Peptides via Solid-Phase Peptide Synthesis (SPPS)

The foundational step for these studies is the chemical synthesis of a peptide corresponding to the proline-rich binding motif of interest, with one or more proline residues isotopically labeled with ¹⁵N. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process.[1][12]

Experimental Protocol: Fmoc-SPPS of a ¹⁵N-Proline-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Pro-OH-¹⁵N.[1][13]

-

Resin Preparation:

-

Swell a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

-

-

Fmoc Deprotection:

-

Drain the DMF and add a solution of 20% piperidine (B6355638) in DMF to the resin.

-

Agitate for 5-10 minutes to remove the N-terminal Fmoc protecting group. Drain and repeat this step once to ensure complete deprotection.[1]

-

Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling (Incorporating Fmoc-Pro-OH-¹⁵N):

-

In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading capacity) and an activating agent (e.g., HBTU or HATU, 3-5 equivalents) in DMF.[13]

-

Add a base, typically N,N-diisopropylethylamine (DIPEA), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. For coupling of Fmoc-Pro-OH-¹⁵N , follow this same procedure.

-

Monitor reaction completion with a qualitative method like the ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless) indicates a complete reaction.

-

-

Chain Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection & Cleavage:

-

After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF, followed by dichloromethane (B109758) (DCM).

-

Dry the resin thoroughly.

-

Cleave the peptide from the resin and remove side-chain protecting groups by treating it with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and dry under vacuum.[14]

-

-

Purification and Verification:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final ¹⁵N-labeled peptide by mass spectrometry.

-

Workflow for Solid-Phase Peptide Synthesis

Table 1: Properties of Fmoc-Pro-OH-¹⁵N

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₉¹⁵NO₄ | |

| Exact Mass | 338.13 (Monoisotopic) | [15] |

| Isotopic Purity | Typically >98 atom % ¹⁵N | |

| Solubility | Soluble in DMF, DMSO | - |

| Primary Application | Labeled peptide synthesis for NMR and MS | [1][13] |

Probing Interactions with ¹⁵N HSQC NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a powerful technique for studying PPIs at atomic resolution. A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly effective. It generates a "fingerprint" spectrum where each peak corresponds to a specific N-H bond in the protein.[16][17] Although proline itself lacks a backbone amide proton, ¹⁵N-labeling of the proline nitrogen allows for its direct observation in specialized NMR experiments or indirect detection of its influence on neighboring residues.[18][19]

When an unlabeled protein is titrated with a ¹⁵N-labeled proline-containing peptide, changes in the chemical environment of the labeled proline upon binding cause its corresponding peak in the NMR spectrum to shift. This phenomenon, known as Chemical Shift Perturbation (CSP), provides direct evidence of an interaction and can be used to map the binding site and determine the dissociation constant (Kd).[20]

Experimental Protocol: ¹⁵N HSQC Titration

This protocol describes a typical titration experiment to characterize the binding of a ¹⁵N-labeled peptide to a target protein.[20][21]

-

Sample Preparation:

-

Prepare a stock solution of the purified, unlabeled target protein in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.

-

Prepare a highly concentrated stock solution of the purified ¹⁵N-proline-labeled peptide in the same NMR buffer.

-

-

Initial Spectrum Acquisition:

-

Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled peptide alone. This confirms the peptide is folded correctly and provides a reference point.

-

-

Titration:

-

Prepare an initial NMR sample of the unlabeled target protein at a known concentration (e.g., 50-100 µM).

-

Add a sub-stoichiometric amount of the ¹⁵N-labeled peptide to the protein solution (e.g., a 1:0.2 protein-to-peptide molar ratio).

-

Acquire a 2D ¹H-¹⁵N HSQC spectrum.

-

Incrementally add more of the labeled peptide stock solution to the NMR tube, acquiring a spectrum at each titration point (e.g., 1:0.5, 1:1, 1:2, 1:5 molar ratios).

-

-

Data Analysis:

-

Overlay the series of HSQC spectra. Observe the chemical shift perturbations (CSPs) of the peptide's amide peaks as the concentration of the target protein increases. While proline itself has no amide proton, the signals from adjacent residues are monitored.

-

Calculate the magnitude of the CSPs for each affected residue at each titration point.

-

Plot the change in chemical shift against the molar ratio of the ligand. Fit this binding isotherm to an appropriate equation to calculate the dissociation constant (Kd), which quantifies the binding affinity.[20]

-

Workflow for NMR Titration Experiment

Application Case Studies

A. SH3 and WW Domain Interactions

SH3 and WW domains are classic examples of modules that recognize proline-rich sequences. Using a ¹⁵N-labeled peptide mimic of a known binding motif allows for the precise characterization of these interactions.

SH3 Domains: These domains typically recognize one of two classes of PxxP motifs, which bind in opposite orientations.[3] The specificity is determined by residues flanking the core proline motif that interact with charged or hydrophobic pockets on the SH3 domain surface.[2][22]

WW Domains: These domains recognize various motifs, including PPxY and pS/T-P (phospho-Ser/Thr-Pro).[5][7] The ability of some WW domains to bind phosphorylated motifs highlights a key mechanism of cellular regulation, where kinase activity can switch PPIs on or off.

Signaling Pathway Mediated by SH3 Domain

Table 2: Representative Proline-Rich Motifs and Affinities

| Domain Family | Consensus Motif | Typical Kd Range (µM) | References |

| SH3 Class I | +xxPxxP | 1 - 50 | [2][3] |

| SH3 Class II | PxxPx+ | 1 - 50 | [2][3] |

| WW Group I | PPxY | 0.5 - 20 | [5][6] |

| WW Group IV | pS/T-P | 5 - 100 | [5][8] |

| Profilin | (Pro)n, n ≥ 6 | 1 - 25 | [9][23] |

| (+ represents a basic residue, K or R) |

B. Profilin and Cytoskeletal Dynamics

Profilin's interaction with poly-proline sequences is crucial for its biological function. Proteins like VASP and Formin contain long proline-rich tracts that recruit profilin-actin complexes to the leading edge of migrating cells or to sites of cytokinesis, thereby promoting localized actin filament growth.[9] Studies using labeled proline-rich peptides have been instrumental in mapping the binding site on profilin and quantifying the affinity of this interaction.[9][23] For instance, fluorescence and NMR spectroscopy have shown that poly-L-proline binds to a hydrophobic surface on profilin formed by its N- and C-terminal helices and its β-sheet.[9]

Profilin's Role in Actin Assembly

Table 3: Quantitative Data on Profilin-Ligand Interactions

| Ligand | Profilin Type | Kd (µM) | Experimental Method | Reference |

| Poly-L-Proline | Bovine Spleen | 21.8 ± 1.7 | Tryptophan Fluorescence | [23] |

| Poly-L-Proline | Nitrated Bovine Spleen | 1.1 ± 0.1 | Tryptophan Fluorescence | [23] |

| Poly-L-Proline | Fission Yeast | 0 - 5 (mM range used) | Intrinsic Fluorescence | [11] |

| Actin Monomer | Bovine Spleen | - | (Sequestering activity measured) | [23] |

Conclusion

Fmoc-Pro-OH-¹⁵N is an indispensable reagent for researchers in cell biology and drug development. It enables the synthesis of precisely labeled peptide probes that, when combined with powerful analytical techniques like NMR spectroscopy, allow for the detailed characterization of PPIs mediated by proline-rich motifs. This approach provides quantitative data on binding affinities and structural insights into the interaction interface, which are critical for understanding complex signaling networks and for designing targeted therapeutic interventions. The methodologies and data presented in this guide offer a robust framework for leveraging this technology to advance our understanding of fundamental biological processes.

References

- 1. benchchem.com [benchchem.com]

- 2. Molecular basis of interactions between SH3 domain-containing proteins and the proline-rich region of the ubiquitin ligase Itch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SH3 domains: modules of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. WW Domains Provide a Platform for the Assembly of Multiprotein Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The WW domain of Yes-associated protein binds a proline-rich ligand that differs from the consensus established for Src homology 3-binding modules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ucsf-cmp.github.io [ucsf-cmp.github.io]

- 8. WW Protein Domain | Cell Signaling Technology [cellsignal.com]

- 9. Identification of the poly-L-proline-binding site on human profilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure of the profilin-poly-L-proline complex involved in morphogenesis and cytoskeletal regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Profilin Binding to Poly-l-Proline and Actin Monomers along with Ability to Catalyze Actin Nucleotide Exchange Is Required for Viability of Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Fmoc-Pro-OH synthesis - chemicalbook [chemicalbook.com]

- 16. 1H-15N HSQC - Iowa State University Biological NMR Facility [bnmrf.bbmb.iastate.edu]

- 17. protein-nmr.org.uk [protein-nmr.org.uk]

- 18. mr.copernicus.org [mr.copernicus.org]

- 19. 15N-detected TROSY NMR experiments to study large disordered proteins in high-field magnets - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. HSQC_15N.nan [protocols.io]

- 22. Specificity and versatility of SH3 and other proline-recognition domains: structural basis and implications for cellular signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Nitration of profilin effects its interaction with poly (L-proline) and actin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Fmoc-Pro-OH-15N in Advancing Quantitative Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biomedical research, the precise quantification of protein expression is paramount to unraveling complex biological processes, identifying disease biomarkers, and accelerating drug development. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful strategy for achieving accurate and reproducible protein quantification. This technical guide delves into the utility of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-oxopentanoic acid (Fmoc-Pro-OH-15N), a heavy-isotope labeled amino acid, as a critical tool in quantitative proteomics research.

This compound is a specialized chemical reagent primarily utilized in solid-phase peptide synthesis (SPPS). The N-α-9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates the controlled, stepwise addition of the proline amino acid into a peptide chain. The key feature of this particular proline derivative is its isotopic enrichment with Nitrogen-15 (¹⁵N). This labeling results in a precisely defined mass increase compared to its natural counterpart, making it an ideal internal standard for quantitative mass spectrometry-based proteomics.[1]

Core Applications in Quantitative Proteomics

The primary application of isotopically labeled amino acids and peptides is in techniques that enable the direct comparison of protein abundances between different samples. While methods like Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) involve the metabolic incorporation of labeled amino acids into proteins in living cells, the synthesis of peptides using reagents like this compound allows for the creation of heavy-labeled peptide standards.[1][2] These standards are essential for the absolute quantification of specific target proteins in complex biological samples.[1][2]

The unique cyclic structure of proline plays a critical role in protein folding, conformation, and molecular recognition. This makes isotopically labeled proline an invaluable tool for studying protein-protein interactions, particularly those involving proline-rich motifs.

Quantitative Data Summary

The utility of this compound as an internal standard is predicated on its well-defined physical and chemical properties.

| Property | Value |

| Molecular Formula | C₂₀H₁₉¹⁵NO₄ |

| Molecular Weight | 338.36 g/mol (approx.) |

| Isotopic Purity | Typically ≥98 atom % ¹⁵N |

| Chemical Purity | ≥98% |

| Mass Shift | +1 Da for each ¹⁵N atom compared to the unlabeled counterpart |

Note: The exact mass shift will depend on the number of nitrogen atoms in the final peptide fragment being analyzed.

The coupling efficiency of Fmoc-Pro-OH in SPPS can be influenced by the choice of coupling reagents. While direct quantitative data for the ¹⁵N-labeled version is not always readily available, the efficiencies for the standard Fmoc-Pro-OH provide a strong indication of expected performance.

| Coupling Reagent | Additive | Typical Coupling Efficiency | Notes |

| DIC | HOBt / OxymaPure® | 95-99% | A cost-effective carbodiimide-based method. |

| HBTU / HATU | DIPEA | >99% | Uronium/aminium-based reagents, highly effective for difficult couplings. |

| PyBOP | HOBt / DIPEA | >99% | A phosphonium-based reagent, effective for reducing racemization. |

| Microwave-Assisted SPPS | - | >99% | Microwave energy can enhance coupling efficiency for difficult sequences. |

Data compiled from various peptide synthesis literature. Actual efficiencies may vary depending on the specific peptide sequence, resin, and synthesis conditions.

Experimental Protocols

The successful application of this compound in research hinges on robust experimental design and execution. Below are detailed methodologies for its use in the synthesis of labeled peptides and a general workflow for their application in quantitative proteomics.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Labeled Internal Standard

This protocol outlines the general steps for incorporating this compound into a peptide sequence to create a heavy-labeled internal standard for mass spectrometry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids (unlabeled)

-

Fmoc-Pro-OH-¹⁵N

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% Piperidine (B6355638) in DMF

-

N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent (e.g., HBTU, HATU)

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, HPLC grade

-

Diethyl ether, anhydrous

Procedure:

-

Resin Preparation and Swelling: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating it with a 20% solution of piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

-

Amino Acid Coupling (Unlabeled Amino Acids):

-

Dissolve 4 equivalents of the unlabeled Fmoc-amino acid and 4 equivalents of OxymaPure® (or HOBt) in DMF.

-

Add 4 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling.

-

-

Incorporation of Fmoc-Pro-OH-¹⁵N:

-

When the synthesis reaches the desired position for the labeled proline, use Fmoc-Pro-OH-¹⁵N in the coupling step, following the same procedure as for unlabeled amino acids.

-

-

Chain Elongation: Repeat the deprotection and coupling cycles for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold diethyl ether.

-

Dry the peptide pellet under vacuum.

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and isotopic incorporation of the peptide by mass spectrometry.

-

Protocol 2: Sample Preparation and Mass Spectrometry Analysis for Absolute Quantification

This protocol outlines a general workflow for using the synthesized ¹⁵N-labeled peptide as an internal standard to quantify a target protein in a biological sample.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate)

-

Synthesized and purified ¹⁵N-labeled peptide standard

-

Denaturing buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0)

-

Reducing agent (e.g., Dithiothreitol - DTT)

-

Alkylating agent (e.g., Iodoacetamide - IAA)

-

Trypsin (mass spectrometry grade)

-

Quenching solution (e.g., formic acid)

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Protein Extraction and Quantification: Extract proteins from the biological sample using a suitable lysis buffer. Quantify the total protein concentration using a standard method (e.g., BCA assay).

-

Spiking of Internal Standard: Add a known amount of the ¹⁵N-labeled peptide standard to the protein extract. The amount added should be optimized to be within the linear range of detection of the mass spectrometer and comparable to the expected abundance of the endogenous peptide.

-

Reduction and Alkylation:

-

Denature the proteins by adding a denaturing buffer.

-

Reduce the disulfide bonds by adding DTT and incubating at 56°C for 30 minutes.

-

Alkylate the free cysteine residues by adding IAA and incubating in the dark at room temperature for 20 minutes.

-

-

Proteolytic Digestion:

-

Dilute the sample to reduce the urea concentration to less than 2 M.

-

Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.

-

-

Sample Cleanup:

-

Quench the digestion by adding formic acid.

-

Desalt and concentrate the peptide mixture using C18 SPE cartridges.

-

Elute the peptides and dry them under vacuum.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a suitable solvent for mass spectrometry.

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer should be operated in a data-dependent acquisition (DDA) or targeted (e.g., parallel reaction monitoring - PRM) mode.

-

-

Data Analysis:

-

Identify the light (endogenous) and heavy (¹⁵N-labeled standard) peptide pairs in the mass spectra based on their specific mass difference.

-

Extract the ion chromatograms for both the light and heavy peptides.

-

Calculate the ratio of the peak areas of the light to the heavy peptide.

-

Using the known concentration of the spiked-in heavy peptide, calculate the absolute concentration of the endogenous peptide, and subsequently the target protein.

-

Application in Signaling Pathway Analysis: The Grb2-Sos Interaction

Proline-rich motifs are frequently found in proteins involved in signal transduction and are often recognized by specific protein domains, such as the Src Homology 3 (SH3) domain. The incorporation of ¹⁵N-labeled proline allows for detailed structural and dynamic studies of these interactions using techniques like NMR spectroscopy and targeted mass spectrometry.

A classic example is the interaction between the Growth factor receptor-bound protein 2 (Grb2) and the Son of Sevenless (Sos) protein, a key step in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Grb2 is an adaptor protein containing one SH2 domain and two SH3 domains. The SH2 domain binds to phosphorylated tyrosine residues on activated receptor tyrosine kinases (RTKs), while the SH3 domains recruit proline-rich motifs on Sos. This recruitment brings Sos to the plasma membrane, where it can activate Ras, leading to the downstream activation of the MAPK cascade.

By synthesizing peptides corresponding to the proline-rich region of Sos with ¹⁵N-labeled proline, researchers can precisely quantify the binding affinity of this peptide to the Grb2-SH3 domain and study how this interaction is regulated.

Conclusion

This compound is a valuable reagent for the synthesis of isotopically labeled peptides. These labeled peptides are powerful tools for quantitative proteomics, enabling the absolute quantification of target proteins with high accuracy and precision. Furthermore, the site-specific incorporation of ¹⁵N-proline provides a means to investigate the intricacies of protein-protein interactions within critical cellular signaling pathways. The protocols and information provided herein offer a comprehensive guide for its successful application in solid-phase peptide synthesis and subsequent quantitative proteomics workflows, making it an indispensable tool for both basic research and drug development.

References

Discovering the Function of Proline-Rich Domains with 15N Labeling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Proline-Rich Domains

Proline-rich domains (PRDs) are ubiquitous and functionally critical sequences in eukaryotic proteins, acting as key hubs for assembling protein complexes.[1][2] These domains are characterized by repetitive proline residues which confer a unique, rigid, left-handed polyproline type II (PPII) helical structure.[3][4][5] Unlike other amino acids, proline's side chain is cyclized onto the backbone amide, which eliminates the backbone amide hydrogen, restricts conformational flexibility, and makes it a potent disruptor of common secondary structures like alpha-helices and beta-sheets.

This distinct structure of PRDs serves as a docking site for a variety of specialized protein-recognition modules, including Src Homology 3 (SH3), WW, and Ena/VASP Homology 1 (EVH1) domains. The interactions between PRDs and their binding partners are typically transient and of low to moderate affinity, which is essential for the dynamic assembly and disassembly of signaling complexes that regulate crucial cellular processes like cell growth, cytoskeletal rearrangement, and transcription. Due to their often flexible and exposed nature, these interactions can have fast on- and off-rates, making them ideal for modulating signaling pathways.

The Power of 15N Labeling in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. However, the low natural abundance of NMR-active isotopes like 15N (0.37%) and 13C (1.1%) necessitates isotopic enrichment. For nitrogen, while 14N is abundant, its nuclear spin of 1 and resulting quadrupole moment lead to broad, often undetectable, NMR signals. In contrast, 15N has a nuclear spin of 1/2, which yields sharp, well-resolved signals, making it the preferred isotope for high-resolution protein NMR.

By growing proteins recombinantly in bacteria using a minimal medium where the sole nitrogen source is 15N-labeled ammonium (B1175870) chloride (15NH4Cl), researchers can produce proteins uniformly enriched with 15N. This enables a suite of powerful heteronuclear NMR experiments, the most fundamental of which is the 2D 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment. An HSQC spectrum provides a unique "fingerprint" of the protein, displaying one peak for each backbone amide group (and some side-chain amides), which is invaluable for assessing protein folding, stability, and, most importantly, for mapping molecular interactions.

Unveiling PRD Interactions via 15N-Labeling and Chemical Shift Perturbation

The combination of 15N labeling and NMR spectroscopy is particularly well-suited for characterizing the function of PRDs. The primary method used is Chemical Shift Perturbation (CSP) mapping, also known as chemical shift titration.

The logic is straightforward:

-

A 2D 1H-15N HSQC spectrum of the 15N-labeled protein containing the PRD is recorded. Each peak corresponds to a specific amide proton and its attached nitrogen in the protein's backbone.

-

An unlabeled binding partner (e.g., an SH3 domain) is titrated into the sample in increasing amounts.

-

A series of HSQC spectra are recorded at each titration point.

-

As the binding partner interacts with the PRD, the local chemical and magnetic environment of the amino acid residues at the binding interface changes. This change causes a shift in the position (the chemical shift) of the corresponding peaks in the HSQC spectrum.

-

By tracking which peaks move, researchers can precisely map the residues involved in the interaction on the protein's structure. Residues far from the binding site will typically show little to no chemical shift changes, unless there is a significant allosteric conformational change.

This technique is exceptionally sensitive for the weak and transient interactions that characterize PRD-mediated signaling, which are often in the micromolar (µM) dissociation constant (Kd) range.

Quantitative Data on PRD Interactions

The binding affinities of PRDs for their recognition domains can vary significantly based on the specific sequences and structural contexts. These interactions are typically in the low to mid-micromolar range, facilitating the dynamic nature of signaling networks.

| Interacting Pair | Recognition Domain | Proline-Rich Motif (Core) | Dissociation Constant (Kd) |

| ASAP1 / MICAL1 | SH3 | Px+Px+ | ~0.5 - 10 µM |

| Gads / SLP-76 | SH3 | RSTKPA (non-canonical) | 0.24 µM |

| Generic SH3 Ligand | SH3 | PxxP | ~20 - 200 µM |

| YAP / WBP-1, WBP-2 | WW | PPPPY | High Affinity (specific Kd not stated) |

| FBP11 / Formin | WW | PPLP | High Micromolar Range |

| ENAH / PCARE | EVH1 | LPPPP | 0.18 µM |

| ENAH / ABI1 | EVH1 | FPPPPPPPP | 28 µM (for FPPPPPPPP peptide alone) |

Table 1: Representative binding affinities for Proline-Rich Domain interactions. The affinities can be modulated by residues flanking the core proline motif and by tertiary interactions.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: A generic signaling pathway initiated by receptor activation, leading to the recruitment of a kinase to a PRD-containing scaffold protein.

Experimental Workflow Diagram

Caption: Experimental workflow for studying PRD interactions using 15N labeling and NMR titration.

Chemical Shift Perturbation (CSP) Logic Diagram

Caption: Logic of Chemical Shift Perturbation. Only residues at the binding interface (C, D) show significant peak shifts in the HSQC spectrum.

Experimental Protocols

Protocol 1: Uniform 15N Labeling of Proteins in E. coli

This protocol outlines the expression of a target protein in M9 minimal medium with 15NH4Cl as the sole nitrogen source.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector.

-

Rich medium (e.g., LB or 2xTY) with appropriate antibiotic.

-

M9 minimal medium (10x stock): Na2HPO4, KH2PO4, NaCl.

-

15NH4Cl (Isotope-labeled ammonium chloride).

-

Carbon source: 20% (w/v) Glucose (or 13C-glucose for double labeling).

-

1 M MgSO4, 1 M CaCl2.

-

Trace elements solution (100x).

-

Vitamin solution (e.g., 1 mg/ml thiamin, biotin).

-

Inducing agent (e.g., 1 M IPTG).

Procedure:

-

Starter Culture: Inoculate a single colony of transformed E. coli into 5-10 mL of rich medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

-

Pre-culture: The next day, inoculate 50-100 mL of M9 minimal medium (containing standard 14NH4Cl) with the overnight starter culture. Grow until the culture is in the mid-log phase (OD600 ≈ 0.6-0.8). This step helps adapt the cells to the minimal medium.

-

Main Culture Inoculation: Prepare 1 L of M9 minimal medium in a 2.5 L baffled flask. Crucially, substitute standard NH4Cl with 1 g of 15NH4Cl. Add glucose, MgSO4, CaCl2, trace elements, vitamins, and antibiotic.

-

Inoculate the 1 L 15N-labeled M9 medium with the pre-culture to a starting OD600 of ~0.05-0.1.

-

Growth and Induction: Grow the main culture at the optimal temperature (e.g., 37°C) with vigorous shaking (220-250 rpm) until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding the inducing agent (e.g., IPTG to a final concentration of 0.5-1 mM). If required, lower the temperature (e.g., to 18-25°C) for the expression phase to improve protein solubility.

-

Harvesting: Continue to culture for 3-16 hours post-induction. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: 1H-15N HSQC Titration Experiment

This protocol provides a general outline for performing a chemical shift perturbation experiment.

Prerequisites:

-